molecular formula C16H24N2S B14948099 4-benzyl-N-(propan-2-yl)piperidine-1-carbothioamide

4-benzyl-N-(propan-2-yl)piperidine-1-carbothioamide

Cat. No.: B14948099
M. Wt: 276.4 g/mol
InChI Key: LCQYECZIKDKZRM-UHFFFAOYSA-N
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Description

4-Benzyl-N-(propan-2-yl)piperidine-1-carbothioamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(propan-2-yl)piperidine-1-carbothioamide typically involves the reaction of 4-benzylpiperidine with isopropyl isothiocyanate. The reaction is carried out under controlled conditions, usually in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-(propan-2-yl)piperidine-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Benzyl-N-(propan-2-yl)piperidine-1-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzyl-N-(propan-2-yl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A related compound with similar structural features but different functional groups.

    N-(propan-2-yl)piperidine: Another piperidine derivative with isopropyl substitution.

    Piperidine-1-carbothioamide: A simpler analog without the benzyl group.

Uniqueness

4-Benzyl-N-(propan-2-yl)piperidine-1-carbothioamide is unique due to the presence of both benzyl and isopropyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C16H24N2S

Molecular Weight

276.4 g/mol

IUPAC Name

4-benzyl-N-propan-2-ylpiperidine-1-carbothioamide

InChI

InChI=1S/C16H24N2S/c1-13(2)17-16(19)18-10-8-15(9-11-18)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,17,19)

InChI Key

LCQYECZIKDKZRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)N1CCC(CC1)CC2=CC=CC=C2

solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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